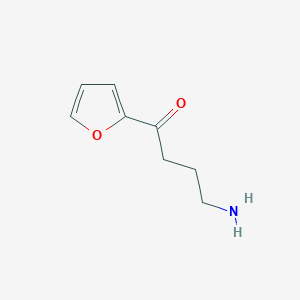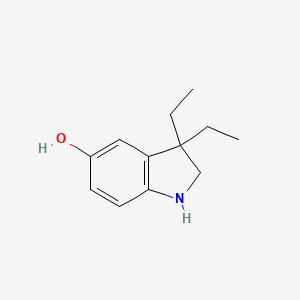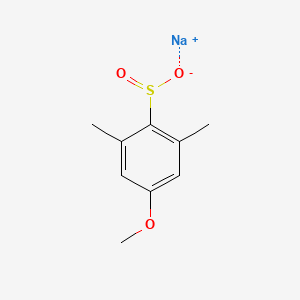
1-(1-Ethynylcyclopropyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethynylcyclopropyl)-3-fluorobenzene is an organic compound that belongs to the family of cyclopropylbenzenes It is characterized by the presence of a cyclopropyl group attached to a benzene ring, with an ethynyl group and a fluorine atom substituting the hydrogen atoms on the cyclopropyl and benzene rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethynylcyclopropyl)-3-fluorobenzene typically involves the reaction of 1-cyclopropylbenzene with ethynylating agents under specific conditions. One common method is the reaction of 1-cyclopropylbenzene with acetylene in the presence of a copper catalyst, which facilitates the substitution of a hydrogen atom on the cyclopropyl group with an ethynyl group . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethynylcyclopropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form cyclopropyl derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of cyclopropyl derivatives with reduced ethynyl groups.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-(1-Ethynylcyclopropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and
Properties
Molecular Formula |
C11H9F |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-(1-ethynylcyclopropyl)-3-fluorobenzene |
InChI |
InChI=1S/C11H9F/c1-2-11(6-7-11)9-4-3-5-10(12)8-9/h1,3-5,8H,6-7H2 |
InChI Key |
RXVOOWWQMIHTBT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


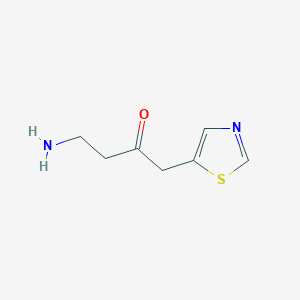
![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
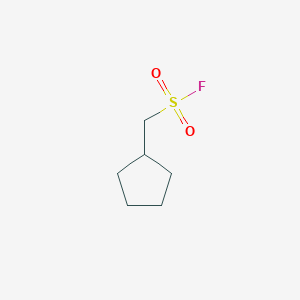

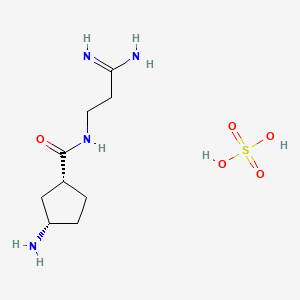
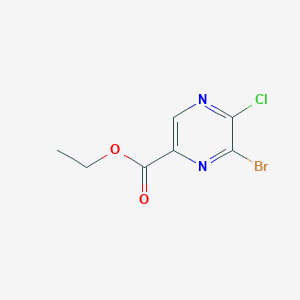
amine](/img/structure/B13155601.png)
![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)


![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)
